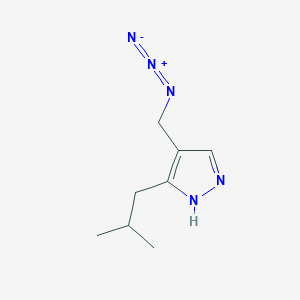

4-(azidomethyl)-3-isobutyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(azidomethyl)-5-(2-methylpropyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c1-6(2)3-8-7(4-10-12-8)5-11-13-9/h4,6H,3,5H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOHVJSQNDIANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=NN1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(azidomethyl)-3-isobutyl-1H-pyrazole: Synthesis, Properties, and Applications

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of 4-(azidomethyl)-3-isobutyl-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in leveraging the unique characteristics of this pyrazole derivative.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This fundamental structure is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2] The pyrazole nucleus is a versatile scaffold, and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] The electronic properties of the pyrazole ring, characterized by a 6π-electron aromatic system, influence its reactivity and interactions with biological targets.[5] The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like, contributing to the molecule's ability to participate in hydrogen bonding and coordination with metal ions.[5] Electrophilic substitution on the pyrazole ring typically occurs at the C4 position due to its higher electron density compared to the C3 and C5 positions.[5]

Physicochemical Properties of 4-(azidomethyl)-3-isobutyl-1H-pyrazole

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H13N5 | Based on the chemical structure. |

| Molecular Weight | 179.22 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Alkylpyrazoles are often oils or low-melting solids.[5] |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, EtOAc); sparingly soluble in water. | The isobutyl and pyrazole moieties suggest good solubility in common organic solvents. |

| Boiling Point | > 200 °C (Predicted) | High boiling point is expected due to the polar pyrazole ring and the azide group. |

| pKa | ~2-3 (for the pyrazolium ion) | Pyrazoles are weak bases.[5] |

Synthesis of 4-(azidomethyl)-3-isobutyl-1H-pyrazole

A plausible and efficient synthetic route to 4-(azidomethyl)-3-isobutyl-1H-pyrazole can be designed based on established methodologies for pyrazole synthesis and functionalization. The proposed pathway involves the construction of the 3-isobutyl-1H-pyrazole-4-carbaldehyde intermediate, followed by reduction and subsequent azidation.

Synthesis of 3-isobutyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles and is a common approach for synthesizing 4-formylpyrazoles.[6] This reaction typically involves the treatment of a suitable precursor with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Experimental Protocol:

-

To a stirred solution of a suitable 3-isobutyl-1H-pyrazole precursor in DMF at 0 °C, slowly add POCl3.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH or NaHCO3 solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-isobutyl-1H-pyrazole-4-carbaldehyde.

Reduction of the Aldehyde to the Corresponding Alcohol

The formyl group at the C4 position can be readily reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride (NaBH4).

Experimental Protocol:

-

Dissolve 3-isobutyl-1H-pyrazole-4-carbaldehyde in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic layers, filter, and evaporate the solvent to obtain (3-isobutyl-1H-pyrazol-4-yl)methanol.

Azidation of the Alcohol

The final step involves the conversion of the hydroxymethyl group to an azidomethyl group. A reliable method for this transformation is the use of trimethylsilyl azide (TMSN3) with a Lewis acid catalyst, such as boron trifluoride etherate (BF3·Et2O).[7] This method is known for its efficiency and mild reaction conditions.[7]

Experimental Protocol:

-

Dissolve (3-isobutyl-1H-pyrazol-4-yl)methanol in an anhydrous aprotic solvent, such as dichloromethane (DCM).

-

To this solution, add trimethylsilyl azide (TMSN3).

-

Add a catalytic amount of boron trifluoride etherate (BF3·Et2O) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography to afford 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

Synthetic Workflow Diagram:

Caption: Synthetic route to 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

Reactivity and Chemical Properties

The chemical reactivity of 4-(azidomethyl)-3-isobutyl-1H-pyrazole is dictated by the interplay of the pyrazole ring, the isobutyl group, and the azidomethyl functionality.

Reactivity of the Pyrazole Ring

The pyrazole ring is generally stable to oxidation and reduction.[5] The N-H proton can be deprotonated with a base to form a pyrazolate anion, which is highly reactive towards electrophiles.[5]

Reactivity of the Azidomethyl Group

The azidomethyl group is a versatile functional handle for a variety of chemical transformations.

-

"Click" Chemistry: The terminal azide is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[8] This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring, linking the pyrazole scaffold to other molecules of interest.[8]

-

Reduction to an Amine: The azide group can be reduced to a primary amine using various methods, such as catalytic hydrogenation (H2, Pd/C) or Staudinger reduction (PPh3, H2O). A notable visible-light-induced azide reduction using a ruthenium catalyst offers high chemoselectivity and compatibility with sensitive functional groups.[9] The resulting aminomethylpyrazole is a valuable building block for further derivatization.

-

Cycloaddition Reactions: Besides CuAAC, organic azides can participate in other cycloaddition reactions, such as with strained alkynes in strain-promoted azide-alkyne cycloaddition (SPAAC) or with phosphines in the Staudinger ligation.

Reaction Scheme Diagram:

Caption: Key reactions of the azidomethyl group.

Potential Applications in Drug Discovery and Development

The structural features of 4-(azidomethyl)-3-isobutyl-1H-pyrazole make it an attractive molecule for applications in drug discovery and chemical biology.

-

Fragment-Based Drug Discovery (FBDD): The molecule can serve as a versatile fragment for FBDD campaigns. The pyrazole core is a known pharmacophore, and the azidomethyl group provides a vector for fragment evolution through "click" chemistry.

-

Synthesis of Bioactive Compounds: Pyrazole derivatives have been investigated for a wide range of therapeutic areas.[1][3] The introduction of the isobutyl group can enhance lipophilicity and modulate binding to target proteins. The azidomethyl group allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR). For instance, pyrazole-containing compounds have been developed as kinase inhibitors and antimicrobial agents.[6][7]

-

Chemical Probes and Bioconjugation: The "clickable" azide handle enables the use of this molecule as a chemical probe. It can be conjugated to biomolecules, fluorescent dyes, or affinity tags to study biological processes.

Safety and Handling

Organic azides are potentially energetic compounds and should be handled with appropriate safety precautions. While low molecular weight organic azides can be explosive, the risk is generally lower for larger molecules. It is recommended to handle 4-(azidomethyl)-3-isobutyl-1H-pyrazole in a well-ventilated fume hood and to avoid exposure to heat, shock, or friction. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Conclusion

4-(azidomethyl)-3-isobutyl-1H-pyrazole is a promising chemical entity with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its key functional groups—the pyrazole core and the azidomethyl moiety—offer a rich platform for chemical modification and exploration of biological activity. The strategic combination of a proven pharmacophore with a versatile chemical handle makes this compound a valuable tool for the development of novel therapeutics and chemical probes.

References

-

Organic Chemistry Portal. Alkyl azide synthesis by azidonation, hydroazidation or substitution. Retrieved from [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]

-

Recent applications of pyrazole and its substituted analogs. (2016, August 6). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Jiang, J.-A., Du, C.-Y., Gu, C.-H., & Ji, Y.-F. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968. Retrieved from [Link]

-

Meibom, D., Bauser, M., & Meier, H. (2009). DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO-[4,3-d][5][10][11]TRIAZIN-4-ONES. HETEROCYCLES, 78(1), 75-86. Retrieved from [Link]

-

Organic Syntheses Procedure. Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

-

Koval, M., Hradilova, L., Soural, M., & Slouka, J. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. Retrieved from [Link]

-

Aggarwal, N., Kumar, R., & Singh, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). IJRASET. Retrieved from [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). arkat usa. Retrieved from [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). PMC. Retrieved from [Link]

-

A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. (n.d.). PMC. Retrieved from [Link]

-

Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles. (n.d.). PMC. Retrieved from [Link]

-

4H-Pyrano[2,3-c]pyrazoles: a review. (n.d.). arkat usa. Retrieved from [Link]

-

One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023, September 18). PMC. Retrieved from [Link]

-

5-Isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one. (n.d.). PMC. Retrieved from [Link]

-

Abularrage, N. S., Levandowski, B. J., Giancola, J. B., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4 H -pyrazole “click” reagents. Chemical Communications, 59(30), 4451-4454. Retrieved from [Link]

-

Kumar, K. A., Jayaroopa, P., & Kumar, V. (2015). Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. International Journal of ChemTech Research, 8(1), 313-322. Retrieved from [Link]

-

EPA. (2025, October 15). 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole. Retrieved from [Link]

Sources

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. umtm.cz [umtm.cz]

- 8. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]

- 11. Pyrazole synthesis [organic-chemistry.org]

spectroscopic data for 4-(azidomethyl)-3-isobutyl-1H-pyrazole (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Elucidation of 4-(azidomethyl)-3-isobutyl-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction

Pyrazole derivatives form a cornerstone of modern medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1][2] The precise structural characterization of these heterocyclic compounds is paramount to understanding their function and ensuring their purity. This guide provides a comprehensive technical overview of the spectroscopic techniques used to elucidate the structure of a novel pyrazole derivative, 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

Molecular Structure and Key Features

The target molecule, 4-(azidomethyl)-3-isobutyl-1H-pyrazole, possesses a unique combination of functional groups that will give rise to a distinct spectroscopic fingerprint. Understanding these features is key to interpreting the data.

Caption: Molecular structure of 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electronic environment of the protons.[3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | N-H | The N-H proton of the pyrazole ring is expected to be significantly deshielded and often appears as a broad singlet.[4][5] |

| ~7.9 | s | 1H | C5-H | The proton on the pyrazole ring is expected to be in the aromatic region.[6][7] |

| ~4.4 | s | 2H | -CH₂N₃ | The methylene protons adjacent to the azide group are deshielded. A similar compound, 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole, shows this signal at 4.44 ppm.[6] |

| ~2.5 | d, J ≈ 7 Hz | 2H | -CH₂-CH(CH₃)₂ | These methylene protons are part of the isobutyl group and are coupled to the adjacent methine proton.[8] |

| ~1.9 | m | 1H | -CH(CH₃)₂ | This methine proton of the isobutyl group will appear as a multiplet due to coupling with the adjacent methylene and methyl protons. |

| ~0.9 | d, J ≈ 7 Hz | 6H | -CH(CH₃)₂ | The two equivalent methyl groups of the isobutyl group will appear as a doublet, coupled to the methine proton.[9] |

¹³C NMR Spectroscopy: Predicted Spectrum

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C3 | Carbons in the pyrazole ring attached to nitrogen are typically deshielded.[4][10][11] |

| ~136 | C5 | The C5 carbon of the pyrazole ring.[6] |

| ~121 | C4 | The C4 carbon of the pyrazole ring, substituted with the azidomethyl group.[6] |

| ~45 | -CH₂N₃ | The carbon of the azidomethyl group is deshielded by the adjacent azide. The analogous carbon in a similar structure appears at 44.8 ppm.[6] |

| ~38 | -CH₂-CH(CH₃)₂ | The methylene carbon of the isobutyl group. |

| ~28 | -CH(CH₃)₂ | The methine carbon of the isobutyl group. |

| ~22 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isobutyl group. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-(azidomethyl)-3-isobutyl-1H-pyrazole in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. Standard acquisition parameters for both 1D and 2D experiments (like COSY and HSQC for further structural confirmation) should be employed.[12]

Caption: Predicted major fragmentation pathway for the target molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for such molecules. Electrospray Ionization (ESI) could also be used, in which case the protonated molecule [M+H]⁺ at m/z 180 would be observed. [1]3. Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural determination of 4-(azidomethyl)-3-isobutyl-1H-pyrazole. While direct experimental data is not publicly available, the predicted spectra, based on well-established spectroscopic principles and data from analogous compounds, offer a robust framework for its characterization. The characteristic strong, sharp azide stretch in the IR, the distinct patterns of the isobutyl and azidomethyl groups in the NMR, and the predictable fragmentation in the mass spectrum all converge to provide a unique spectroscopic signature for this molecule. This guide serves as a blueprint for researchers and drug development professionals in the analysis of novel pyrazole-based compounds.

References

- Asif, N., et al. "Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.

-

"Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches." New Journal of Chemistry (RSC Publishing). [Link]

-

van der Plas, H.C., et al. "The mass spectra of some pyrazole compounds." Organic Mass Spectrometry. [Link]

-

Chen, F., & Wang, F. "Infrared (IR) spectra of azide in HN₃, CH₃N₃ and AZT (in cm⁻¹)." ResearchGate. [Link]

-

"IR Spectrum Frequency Table." Scribd. [Link]

-

Tucker, M.J., et al. "A Direct Comparison of Azide and Nitrile Vibrational Probes." PMC. [Link]

-

Elguero, J., et al. "¹³C NMR of pyrazoles." Magnetic Resonance in Chemistry. [Link]

-

Turan, N., et al. "¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C." ResearchGate. [Link]

- Ahluwalia, V.K., et al. "Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I." Indian Journal of Heterocyclic Chemistry.

-

Mphahlele, M.J., et al. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." ACS Omega. [Link]

-

El-Emary, T.I. "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry. [Link]

-

Giti, F., et al. "Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives." PMC. [Link]

-

"11.5: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. [Link]

-

"¹³C NMR chemical shifts for compounds 1-15 in DMSO-d₆." ResearchGate. [Link]

-

"Infrared Spectroscopy." Michigan State University Chemistry. [Link]

-

Begtrup, M. "¹³C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study." Acta Chemica Scandinavica. [Link]

-

Visnav. "Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation." Visnav. [Link]

-

Abboud, J.L., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." PMC. [Link]

-

"CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups." e-PG Pathshala. [Link]

- "hil17_sln.html.

-

"13.4: Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts. [Link]

-

"¹H NMR Chemical Shift." Oregon State University. [Link]

-

"Supporting Information." The Royal Society of Chemistry. [Link]

-

Pap, D.D., et al. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." MDPI. [Link]

-

"Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines." Institute of Molecular and Translational Medicine. [Link]

-

"Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." ResearchGate. [Link]

-

"[Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions." The Royal Society of Chemistry. [Link]

-

"Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Arkat USA. [Link]

-

Dračínský, M., et al. "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines." PMC. [Link]

-

"FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au)." ResearchGate. [Link]

-

"Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one." MDPI. [Link]

-

"1H-Pyrazole." NIST WebBook. [Link]

-

"Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times." ResearchGate. [Link]

-

"New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study." Arabian Journal of Chemistry. [Link]

-

"Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes." New Journal of Chemistry (RSC Publishing). [Link]

-

"Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." KTU ePubl. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. visnav.in [visnav.in]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. umtm.cz [umtm.cz]

- 7. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 9. Isobutyl isobutyrate(97-85-8) 1H NMR [m.chemicalbook.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

The Strategic Role of the Isobutyl Group in Pyrazole-Based Drug Discovery: Physicochemical, Pharmacodynamic, and Metabolic Perspectives

Executive Summary

The pyrazole ring is a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, featured prominently in blockbuster therapeutics ranging from anti-inflammatory agents (Celecoxib) to kinase inhibitors (Ruxolitinib). As a bioisostere for benzene, pyrazole offers a significantly lower lipophilicity (CLogP

However, to achieve high-affinity target engagement, medicinal chemists frequently functionalize the pyrazole core with alkyl substituents. The isobutyl group (2-methylpropyl) is a highly strategic addition. It introduces targeted steric bulk and lipophilicity, enabling the molecule to anchor deeply into hydrophobic receptor pockets. Yet, this functionalization is a double-edged sword: the tertiary carbon of the isobutyl moiety introduces a severe metabolic liability, often acting as a primary site for Cytochrome P450 (CYP450) mediated hydroxylation [2]. This technical guide explores the causality behind utilizing the isobutyl group in pyrazole compounds, its structural implications, and the protocols required to evaluate its efficacy and stability.

Structural and Physicochemical Impact

Lipophilicity and Membrane Permeability

The addition of an isobutyl group to a pyrazole core drastically alters its physicochemical profile. By appending a branched, four-carbon aliphatic chain, the overall lipophilicity (LogP) of the molecule increases. This enhancement is often necessary to drive passive transcellular permeability across lipid bilayers, a critical requirement for orally bioavailable drugs and those targeting intracellular kinases.

Steric Bulk and Conformational Locking

Unlike straight-chain alkyls (e.g., n-butyl), the branched nature of the isobutyl group restricts the rotational degrees of freedom of the molecule. This steric hindrance can lock the pyrazole derivative into a specific, bioactive conformation. By reducing the entropic penalty upon binding, the isobutyl group enhances the overall free energy of binding (

Pharmacodynamic (PD) Implications: Target Engagement

The primary rationale for incorporating an isobutyl group is to exploit hydrophobic cavities adjacent to active sites.

-

Kinase Inhibitors: In the development of TANK-binding kinase 1 (TBK1) inhibitors, researchers discovered that introducing bulky hydrophobic fragments—such as isopropyl or isobutyl groups—into the hydrophobic cavity adjacent to the DFG motif significantly enhanced inhibitory activity [3]. The isobutyl group acts as a hydrophobic anchor, displacing high-energy water molecules from the pocket and driving affinity through favorable desolvation entropy.

-

Anti-Infectives: In the design of Mycobacterium tuberculosis CYP121A1 inhibitors, biarylpyrazole derivatives featuring an isobutyl group displayed optimal target binding (MIC 1.562

g/mL), proving that the specific volume and geometry of the isobutyl chain perfectly complement the pathogen's active site architecture [4].

Pharmacokinetic (PK) & Metabolic Liabilities

While the isobutyl group drives pharmacodynamic potency, it frequently compromises pharmacokinetic stability. The tertiary carbon (C2) of the isobutyl group contains a relatively weak C-H bond that is highly susceptible to Phase I oxidative metabolism by hepatic CYP450 enzymes (predominantly CYP3A4).

Mechanism of CYP450 Hydroxylation

The metabolic oxidation of the isobutyl group proceeds via a Hydrogen Atom Transfer (HAT) mechanism. The highly reactive Iron-Oxo species (Fe

To mitigate this, medicinal chemists often use the isobutyl group as an initial "probe" for pocket size, later replacing it with metabolically stable bioisosteres like oxetanes or tert-hydroxyl groups once the metabolic liability is confirmed [2].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the typical SAR trajectory when optimizing a pyrazole core from an unsubstituted state to an isobutyl-substituted state, and finally to a metabolically stabilized analog.

| Compound Variant | CLogP | Target IC | HLM t | Primary Liability / Observation |

| Unsubstituted Pyrazole | 1.8 | >1000 | >120 | Poor target affinity; fails to fill hydrophobic pocket. |

| 3-Methyl Pyrazole | 2.2 | 450 | >120 | Sub-optimal pocket filling; weak potency. |

| 3-Isobutyl Pyrazole | 3.5 | 8 | 12 | Excellent potency; severe CYP450 hydroxylation. |

| 3-Oxetane Pyrazole | 2.6 | 15 | >120 | Retains potency; blocks tertiary C-H oxidation. |

Experimental Methodologies

To rigorously evaluate isobutyl-pyrazole compounds, researchers must synthesize the target and subject it to self-validating metabolic assays.

Protocol 1: Synthesis of Isobutyl-Substituted Pyrazoles (Knorr Condensation)

This protocol utilizes the Knorr pyrazole synthesis, condensing a

-

Preparation: Dissolve 1.0 equivalent of an isobutyl-substituted

-diketone (e.g., 5-methylhexane-2,4-dione) in anhydrous ethanol (0.2 M concentration). -

Addition: Add 1.1 equivalents of the desired arylhydrazine hydrochloride.

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate the initial imine formation.

-

Reaction: Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 4–6 hours. Causality: Heat is required to overcome the steric hindrance introduced by the bulky isobutyl group during the intramolecular cyclization step.

-

Validation & Workup: Monitor completion via TLC. Once the starting material is consumed, concentrate the solvent in vacuo. Neutralize with saturated NaHCO

and extract with ethyl acetate (3x). -

Purification: Purify the crude product via silica gel flash chromatography. Verify the structure via

H-NMR, specifically looking for the characteristic isobutyl doublet (

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

This self-validating system determines the vulnerability of the isobutyl group to CYP450 metabolism.

-

Incubation Mixture: Combine Human Liver Microsomes (HLM) (0.5 mg/mL final protein concentration) and the isobutyl-pyrazole test compound (1

M) in 100 mM potassium phosphate buffer (pH 7.4). -

Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligatory electron donor for CYP450 catalytic cycles; without it, the assay validates that degradation is not due to chemical instability.

-

Sampling & Quenching: At designated time points (0, 15, 30, 45, 60 minutes), extract 50

L aliquots and immediately quench into 150 -

Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL

) and half-life (t

Visualizations

Caption: Workflow for evaluating and optimizing isobutyl-pyrazole drug candidates.

Caption: CYP450-mediated metabolic hydroxylation of the isobutyl group.

References

-

Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

-

Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors Source: University of Huddersfield Research Portal URL: [Link]

-

Title: Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity Source: National Institutes of Health (NIH) / PMC URL: [Link]

Methodological & Application

4-(azidomethyl)-3-isobutyl-1H-pyrazole applications in drug discovery

Application Note: 4-(azidomethyl)-3-isobutyl-1H-pyrazole in Fragment-Based Drug Discovery

Part 1: Executive Summary & Chemical Profile

The "Click-Ready" Pyrazole Scaffold In modern drug discovery, the demand for modular, high-Fsp³ scaffolds is critical. 4-(azidomethyl)-3-isobutyl-1H-pyrazole represents a strategic building block designed for Fragment-Based Drug Discovery (FBDD) and Combinatorial Chemistry .

Unlike inert intermediates, this molecule possesses a dual-nature functionality:

-

The Pharmacophore Core: The 3-isobutyl-1H-pyrazole moiety mimics the binding motifs of established kinase inhibitors (e.g., Crizotinib, Ruxolitinib), where the isobutyl group targets hydrophobic pockets (Gatekeeper residues) and the pyrazole nitrogen acts as a hydrogen bond donor/acceptor.

-

The Chemoselective Handle: The 4-azidomethyl group serves as a "silent" bio-orthogonal handle, ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly generate 1,2,3-triazole libraries.

Chemical Profile Table

| Property | Value | Relevance in Drug Design |

| Molecular Weight | ~179.22 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| LogP (Predicted) | ~1.8 - 2.2 | Optimal lipophilicity for membrane permeability. |

| H-Bond Donors | 1 (NH) | Key interaction with hinge region residues (e.g., Glu/Leu). |

| H-Bond Acceptors | 3 (N) | Interaction with backbone amides; Azide is a weak acceptor. |

| Reactive Handle | Alkyl Azide | High stability compared to aryl azides; exclusive reactivity with alkynes. |

Part 2: Applications in Drug Discovery

High-Throughput Library Generation (Click Chemistry)

The primary application of this scaffold is the rapid synthesis of bi-heterocyclic libraries . By reacting the azide with a diverse set of terminal alkynes, researchers can synthesize 1,4-disubstituted 1,2,3-triazoles. This reaction is highly favorable because the resulting triazole ring acts as a bioisostere of the amide bond , improving metabolic stability while maintaining hydrogen bonding capability.

-

Target Class: Kinases (ATP-competitive inhibitors), GPCRs.

-

Mechanism: The isobutyl-pyrazole binds the ATP pocket; the triazole linker extends the molecule into the solvent-exposed region or an adjacent allosteric pocket.

Fragment "Growing" & Optimization

In FBDD, this molecule acts as a "seed" fragment.

-

Screening: The native azide or a simple derivative is screened against a target (e.g., via NMR or SPR).

-

Growing: Once binding is confirmed, the azide handle allows for the systematic attachment of "warheads" or solubilizing groups without altering the core binding mode of the pyrazole.

Activity-Based Protein Profiling (ABPP)

The azide group allows this molecule to function as a photoaffinity probe precursor .

-

Workflow: The scaffold is incubated with the proteome. If the pyrazole binds a target, a "Click" reaction with a biotin-alkyne or fluorophore-alkyne allows for the isolation and identification of the target protein via Mass Spectrometry.

Part 3: Experimental Protocols

Protocol A: Microplate Synthesis of Triazole Library (CuAAC)

This protocol is optimized for 96-well plate format to generate a library of 10-50 mg compounds for initial biological screening.

Reagents:

-

Scaffold: 4-(azidomethyl)-3-isobutyl-1H-pyrazole (0.2 M in DMSO).

-

Alkynes: Diverse terminal alkynes (0.2 M in DMSO).

-

Catalyst: CuSO₄[1]·5H₂O (100 mM in water).

-

Reductant: Sodium Ascorbate (250 mM in water) - Freshly Prepared.

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (50 mM in DMSO) - Stabilizes Cu(I).

Workflow:

-

Plate Setup: In each well of a 96-well deep-well plate, add:

-

50 µL Scaffold solution (10 µmol).

-

55 µL Alkyne solution (11 µmol, 1.1 equiv).

-

300 µL solvent mixture (t-BuOH:Water 1:1).

-

-

Catalyst Injection: Premix CuSO₄ (5 µL) and TBTA (10 µL). Add to each well.

-

Initiation: Add 10 µL Sodium Ascorbate solution to initiate the reaction.

-

Incubation: Seal plate and shake at Room Temperature (RT) for 12–16 hours.

-

Note: If precipitate forms, this is often the pure product.

-

-

Quenching & Extraction:

-

Add 500 µL Ethyl Acetate and 200 µL saturated NH₄Cl (to chelate Copper).

-

Vortex and separate phases.

-

Evaporate organic layer using a Genevac or SpeedVac.

-

-

Analysis: Resuspend in DMSO for LC-MS QC (>90% purity is typical).

Protocol B: Safety & Handling of Organic Azides

Critical: While alkyl azides are generally stable, low molecular weight azides can be explosive.

-

The "Rule of Six": Ensure (Number of Carbons + Oxygens) / (Number of Nitrogens) ≥ 3.

-

Storage: Store at -20°C in the dark.

-

Reaction Limits: Do not concentrate to dryness in the presence of heat. When evaporating solvents, keep bath temperature < 30°C.

-

Incompatibility: Avoid halogenated solvents (DCM, CHCl₃) with Sodium Azide during synthesis (forms explosive diazidomethane), though the organic azide product is compatible. Avoid contact with heavy metals (Pb, Cu) in waste lines.

Part 4: Visualizations

Figure 1: Combinatorial Library Workflow

This diagram illustrates the logic of using the scaffold to access diverse chemical space.

Caption: Workflow for generating a library of 1,4-disubstituted 1,2,3-triazoles using the pyrazole scaffold.

Figure 2: Pharmacophore Mapping

Hypothetical binding mode of a derived inhibitor in a Kinase ATP pocket.

Caption: Pharmacophore map showing the 3-isobutyl group targeting the hydrophobic pocket while the triazole extends into the solvent channel.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4] Chemical Reviews. Link

-

Bembenek, M. E., et al. (2018). Approaches for the Discovery of Novel Kinase Inhibitors using Fragment-Based Screening. Methods in Molecular Biology. Link

-

University of California, Santa Cruz (UCSC). (2023). Safety Alert: Hazards of Organic Azides. Link

-

Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Chemical Reviews. Link

Sources

Application Notes and Protocols for Click Chemistry Featuring 4-(azidomethyl)-3-isobutyl-1H-pyrazole

Introduction: The Strategic Integration of Pyrazole Scaffolds in Click Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it an attractive component in the design of novel therapeutics.[5][6] "Click chemistry," a concept introduced by K. B. Sharpless, offers a robust and efficient methodology for the conjugation of molecular entities, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prominent example.[7][8][9] This reaction facilitates the formation of a stable triazole linkage, a group that is not only a bioisostere for amide bonds but also contributes to the pharmacological profile of a molecule.[10]

This guide provides a detailed experimental framework for the utilization of 4-(azidomethyl)-3-isobutyl-1H-pyrazole in click chemistry. We will first delineate a synthetic pathway for this key azide intermediate, followed by comprehensive protocols for its application in both Copper(I)-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition reactions. These protocols are designed to be self-validating, with in-depth explanations for experimental choices to ensure reproducibility and success.

Part 1: Synthesis of 4-(azidomethyl)-3-isobutyl-1H-pyrazole

Proposed Synthetic Pathway

The proposed synthesis commences with the construction of the pyrazole core, followed by functional group manipulation to introduce the azide moiety.

Caption: Proposed synthetic route for 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

Experimental Protocol: Synthesis of (3-Isobutyl-1H-pyrazol-4-yl)methanol

This procedure is adapted from general methods for pyrazole synthesis.[14]

-

Step 1: Synthesis of 3-Isobutyl-1H-pyrazole-4-carbaldehyde.

-

To a solution of 1,1-diethoxy-5-methyl-2-hexanone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-isobutyl-1H-pyrazole-4-carbaldehyde.

-

-

Step 2: Reduction to (3-Isobutyl-1H-pyrazol-4-yl)methanol.

-

Dissolve 3-isobutyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-isobutyl-1H-pyrazol-4-yl)methanol.

-

Experimental Protocol: Synthesis of 4-(azidomethyl)-3-isobutyl-1H-pyrazole

This two-step procedure involves the conversion of the alcohol to a chloride, followed by nucleophilic substitution with azide.[11]

-

Step 1: Synthesis of 4-(Chloromethyl)-3-isobutyl-1H-pyrazole.

-

Dissolve (3-isobutyl-1H-pyrazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-(chloromethyl)-3-isobutyl-1H-pyrazole, which can be used in the next step without further purification.

-

-

Step 2: Synthesis of 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

-

Dissolve the crude 4-(chloromethyl)-3-isobutyl-1H-pyrazole (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

-

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming 1,4-disubstituted 1,2,3-triazoles.[9][15] The following protocol is a general guideline that can be optimized for specific alkyne substrates. It is important to note that the efficiency of the cycloaddition may be lower for N-unsubstituted pyrazoles, potentially requiring longer reaction times or slight adjustments in catalyst loading.

Experimental Workflow

Caption: General workflow for the CuAAC reaction.

Detailed Protocol

-

Reagent Preparation:

-

Prepare a stock solution of 4-(azidomethyl)-3-isobutyl-1H-pyrazole (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Prepare a stock solution of the desired alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water.

-

Prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.

-

Prepare a fresh stock solution of sodium ascorbate (0.1 eq) in water.

-

-

Reaction Assembly:

-

In a reaction vial, combine the pyrazole azide solution and the alkyne solution.

-

Stir the mixture for 5 minutes at room temperature.

-

Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

-

-

Reaction and Monitoring:

-

Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting triazole product by column chromatography on silica gel.

-

| Reagent | Molar Ratio | Concentration (Typical) |

| 4-(azidomethyl)-3-isobutyl-1H-pyrazole | 1.0 | 0.1 M |

| Alkyne | 1.1 | 0.11 M |

| CuSO₄·5H₂O | 0.05 | 5 mol% |

| Sodium Ascorbate | 0.1 | 10 mol% |

| Solvent | - | t-BuOH/H₂O (1:1) |

Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that is particularly useful for biological applications where the cytotoxicity of copper is a concern.[11] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.

Experimental Workflow

Caption: General workflow for the SPAAC reaction.

Detailed Protocol

-

Reagent Preparation:

-

Dissolve 4-(azidomethyl)-3-isobutyl-1H-pyrazole (1.0 eq) in a suitable solvent such as DMSO, DMF, or an aqueous buffer (e.g., PBS) depending on the nature of the alkyne substrate.

-

Dissolve the strained alkyne (e.g., a DBCO-functionalized molecule) (1.2 eq) in a solvent that is miscible with the azide solution.

-

-

Reaction Assembly:

-

Combine the pyrazole azide solution with the strained alkyne solution in a reaction vial.

-

-

Reaction and Monitoring:

-

Incubate the reaction mixture at room temperature or 37 °C. The reaction time can vary from 1 to 24 hours depending on the specific strained alkyne used.

-

Monitor the reaction progress by LC-MS.

-

-

Purification:

-

For many bioconjugation applications, the reaction can be used directly without purification.

-

If purification is required, the product can be isolated using techniques such as HPLC or size-exclusion chromatography.

-

| Reagent | Molar Ratio | Concentration (Typical) |

| 4-(azidomethyl)-3-isobutyl-1H-pyrazole | 1.0 | 1-10 mM |

| Strained Alkyne (e.g., DBCO) | 1.2 | 1.2-12 mM |

| Solvent | - | DMSO, PBS, etc. |

Part 4: Characterization of Triazole Products

The successful formation of the triazole product can be confirmed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The appearance of a new singlet peak in the range of δ 7.5-8.5 ppm is characteristic of the triazole proton.

-

¹³C NMR: The appearance of two new signals corresponding to the triazole ring carbons.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the expected triazole product.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the alkyne stretch (if terminal, around 3300 cm⁻¹ and 2100-2260 cm⁻¹) is indicative of reaction completion.

Part 5: Safety and Handling

-

Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and protect them from shock and friction.[11]

-

Copper Salts: Copper salts are toxic and should be handled in a well-ventilated fume hood.

-

Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the successful implementation of 4-(azidomethyl)-3-isobutyl-1H-pyrazole in both CuAAC and SPAAC click chemistry reactions. The strategic incorporation of the pyrazole moiety via this efficient and versatile conjugation chemistry opens up new avenues for the synthesis of novel compounds with potential applications in drug discovery and chemical biology.

References

Sources

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Iodo-1-isobutyl-1H-pyrazole AldrichCPR 918487-09-9 [sigmaaldrich.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. umtm.cz [umtm.cz]

- 11. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]

- 13. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 14. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole synthesis [organic-chemistry.org]

Application Note: Fluorescent Labeling of Cellular Targets with the Bioorthogonal Probe 4-(azidomethyl)-3-isobutyl-1H-pyrazole

Abstract

This guide provides a comprehensive framework for the fluorescent labeling of cells using the novel, azide-functionalized pyrazole derivative, 4-(azidomethyl)-3-isobutyl-1H-pyrazole. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its interaction with a diverse range of biological targets. By functionalizing this core with a bioorthogonal azidomethyl handle, this probe allows for a two-step labeling strategy. First, the probe engages with its cellular targets. Second, a fluorescent reporter molecule equipped with a corresponding alkyne group is covalently attached using highly specific and efficient "click chemistry." We present detailed protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, enabling researchers to visualize the probe's localization in both fixed and living cells. This document is intended for researchers, scientists, and drug development professionals seeking to employ advanced chemical biology tools for target identification and validation.

Principle of the Method

The fluorescent labeling strategy for 4-(azidomethyl)-3-isobutyl-1H-pyrazole (hereafter designated Pz-Azide ) is based on the principles of bioorthogonal chemistry. This approach separates the biological targeting event from the fluorescence reporting event, ensuring that the fluorophore does not interfere with the probe's native binding activity.[][2]

The workflow consists of two primary stages:

-

Biological Targeting: The Pz-Azide probe is introduced to the biological system (live or fixed cells). The pyrazole core, a common motif in pharmacologically active compounds, is hypothesized to mediate binding to specific cellular components.[3][4][5][6] The covalently attached azide group (-N₃) is biologically inert and does not participate in this initial interaction.

-

Bioorthogonal Ligation ("Click" Reaction): Following incubation and removal of the unbound probe, a fluorescent dye that has been modified with an alkyne functional group is added. This alkyne reacts exclusively with the azide on the Pz-Azide probe, forming a stable triazole linkage.[7] This reaction is highly specific and does not cross-react with other functional groups present in a complex biological environment.[8] This guide details the two most prominent azide-alkyne cycloaddition reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction suitable for fixed cells or in vitro applications.[9][10][11]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that is ideal for live-cell imaging due to its lower cytotoxicity.[12][13][14]

-

Mechanism of Action: Azide-Alkyne Cycloaddition

The covalent bond formation between the Pz-Azide probe and the alkyne-fluorophore is central to this technique. The choice between the catalyzed (CuAAC) and catalyst-free (SPAAC) method depends on the experimental system.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The CuAAC reaction is the archetypal "click" reaction, involving a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[7] The reaction is not spontaneous and requires a copper(I) catalyst. In biological applications, the catalyst is typically generated in situ from a copper(II) source (e.g., CuSO₄) by a reducing agent (e.g., sodium ascorbate).[10] To prevent copper-induced cytotoxicity and accelerate the reaction, a chelating ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[10][15] THPTA is particularly favored for its water solubility and effectiveness in protecting cells.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC was developed.[14] This reaction employs a cyclooctyne, a highly strained ring system. The energy released from this ring strain drives the reaction forward with an azide without the need for a catalyst.[] Common strained alkynes used for bioorthogonal labeling include dibenzocyclooctyne (DBCO) and bicyclononyne (BCN).[13] Fluorophores conjugated to these moieties (e.g., DBCO-AF488) are commercially available and react readily with azide-modified targets in live cells.[2]

Materials and Reagents

Successful implementation of these protocols requires high-quality reagents and materials. Prepare stock solutions under sterile conditions and store them as recommended.

| Reagent / Material | Recommended Stock | Storage | Notes |

| Probe | |||

| Pz-Azide | 10 mM in DMSO | -20°C | Protect from light. |

| Cell Culture | |||

| Cell Line of Interest | N/A | Liquid N₂ / 37°C | |

| Complete Culture Medium | N/A | 4°C | |

| Phosphate-Buffered Saline (PBS) | 1X | Room Temp. | Ca²⁺/Mg²⁺-free |

| Trypsin-EDTA | 0.25% | 4°C | |

| Fixation & Permeabilization | |||

| Paraformaldehyde (PFA) | 4% (w/v) in PBS | 4°C | Prepare fresh or use commercial solution. |

| Triton™ X-100 | 10% (v/v) in H₂O | Room Temp. | |

| Blocking Buffer | 1% BSA in PBS | 4°C | Prepare fresh. |

| CuAAC Reagents | |||

| Alkyne-Fluorophore | 10 mM in DMSO | -20°C | e.g., Alexa Fluor™ 488 Alkyne |

| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | Room Temp. | [15] |

| THPTA Ligand | 100 mM in H₂O | -20°C | [15] |

| Sodium Ascorbate | 300 mM in H₂O | -20°C | Prepare fresh for best results. |

| SPAAC Reagents | |||

| Strained Alkyne-Fluorophore | 5-10 mM in DMSO | -20°C | e.g., DBCO-Alexa Fluor™ 488 |

| Imaging | |||

| Antifade Mounting Medium | N/A | 4°C | With DAPI for nuclear counterstain. |

| Live-Cell Imaging Medium | N/A | 4°C | e.g., phenol red-free medium |

Experimental Protocols

The following protocols provide step-by-step instructions for labeling cells with Pz-Azide. Optimization of incubation times and concentrations may be required depending on the cell line and the specific biological target of the probe.

Protocol 1: Labeling of Fixed and Permeabilized Cells via CuAAC

This protocol is ideal for high-resolution imaging of intracellular targets where the use of a copper catalyst is permissible.

Workflow Diagram

Step-by-Step Methodology

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight.

-

Pz-Azide Incubation:

-

Aspirate the culture medium.

-

Add fresh medium containing the desired concentration of Pz-Azide (e.g., 1-10 µM).

-

Incubate for the desired time (e.g., 1-4 hours) at 37°C. Rationale: This allows the probe to enter the cells and bind to its target.

-

-

Wash: Wash the cells three times with warm PBS to remove any unbound Pz-Azide probe.

-

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. Rationale: Fixation cross-links proteins, preserving cellular architecture.

-

Permeabilization (for intracellular targets):

-

Wash twice with PBS.

-

Incubate with 0.1% Triton™ X-100 in PBS for 10 minutes. Rationale: The detergent permeabilizes cell membranes, allowing the click reagents to access intracellular targets.

-

-

Blocking: Wash twice with PBS and incubate with Blocking Buffer (1% BSA in PBS) for 30 minutes to reduce non-specific binding.

-

CuAAC Reaction:

-

Prepare the "Click Cocktail" immediately before use. For one coverslip (approx. 200 µL):

-

178 µL PBS

-

2 µL CuSO₄ (from 20 mM stock; final: 200 µM)

-

10 µL THPTA (from 100 mM stock; final: 5 mM)

-

Vortex the above components first.

-

10 µL Alkyne-Fluorophore (from 1 mM working stock; final: 50 µM)

-

Initiate the reaction by adding:

-

10 µL fresh Sodium Ascorbate (from 300 mM stock; final: 15 mM)

-

-

Aspirate the blocking buffer and add the Click Cocktail to the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.[15]

-

-

Final Washes and Counterstaining:

-

Wash the cells three times with PBS.

-

If desired, incubate with a nuclear counterstain like DAPI or Hoechst 33342.

-

Wash twice more with PBS.

-

-

Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium. Image using a fluorescence microscope with appropriate filters.

Protocol 2: Live-Cell Labeling via SPAAC

This protocol is designed for imaging the probe's localization in living cells, avoiding the cytotoxicity associated with copper.[2]

Workflow Diagram

Step-by-Step Methodology

-

Cell Seeding: Seed cells in a glass-bottom imaging dish suitable for live-cell microscopy. Culture overnight to achieve 60-70% confluency.

-

Pz-Azide Incubation:

-

Aspirate the culture medium.

-

Add fresh, pre-warmed complete medium containing the desired concentration of Pz-Azide (e.g., 1-10 µM).

-

Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

-

-

Wash: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.

-

SPAAC Reaction:

-

Add pre-warmed live-cell imaging medium containing the DBCO-functionalized fluorescent dye (typically 5-20 µM).[2]

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. Rationale: The strained alkyne reacts spontaneously with the azide handle on the bound probe, forming a stable covalent bond.[12][16]

-

-

Final Washes and Counterstaining:

-

Wash the cells three times with fresh live-cell imaging medium to remove unbound dye.

-

If desired, a live-cell compatible nuclear stain (e.g., Hoechst 33342) can be added during the final 10 minutes of this wash step.

-

-

Imaging: Immediately proceed to imaging on a fluorescence microscope equipped with an environmental chamber to maintain temperature (37°C) and CO₂ levels (5%).

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No/Weak Fluorescent Signal | - Insufficient probe incubation time or concentration.- Inefficient click reaction.- Probe does not bind to targets in the chosen cell line. | - Optimize Pz-Azide concentration and incubation time.- For CuAAC, use freshly prepared sodium ascorbate.- For SPAAC, ensure the strained alkyne has not degraded.- Confirm probe binding with an orthogonal method if possible. |

| High Background Signal | - Insufficient washing after probe or dye incubation.- Non-specific binding of the probe or dye. | - Increase the number and duration of wash steps.- For fixed cells, increase the duration of the blocking step.- Titrate down the concentration of the alkyne-fluorophore. |

| Cell Death / Poor Morphology (Live-Cell Protocol) | - Pz-Azide probe is cytotoxic at the concentration used.- Phototoxicity from imaging. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of Pz-Azide.- Reduce laser power and exposure time during imaging.- Ensure the live-cell imaging medium is properly buffered and maintained at 37°C. |

| Cell Death / Poor Morphology (Fixed-Cell Protocol) | - Harsh fixation or permeabilization.- Copper toxicity (if protocol is improperly adapted for live cells). | - Reduce PFA concentration or fixation time.- Use a milder detergent like digitonin for permeabilization.- Never use the CuAAC protocol on live cells without specialized, cell-penetrating ligands and extensive optimization.[9][17] |

Conclusion

The 4-(azidomethyl)-3-isobutyl-1H-pyrazole probe, in conjunction with bioorthogonal click chemistry, represents a powerful and versatile tool for fluorescently labeling cellular structures. By providing robust protocols for both fixed-cell (CuAAC) and live-cell (SPAAC) applications, this guide empowers researchers to visualize the subcellular localization of this novel probe. The modularity of this two-step approach, where the targeting molecule and the fluorescent reporter can be independently optimized, offers significant advantages for chemical biology research and drug discovery applications.

References

-

Wang, Q. et al. (2013). Copper-catalyzed click reaction on/in live cells. Chemical Science. [Link]

-

Luo, J. et al. (2016). SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition. RSC Advances. [Link]

-

Hong, V. et al. (2010). Labeling live cells by copper-catalyzed alkyne--azide click chemistry. Beilstein Journal of Organic Chemistry. [Link]

-

Wang, Q. et al. (2013). Copper-catalyzed click reaction on/in live cells. Chemical Science (RSC Publishing). [Link]

-

Abularrage, N. S. et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. DSpace@MIT. [Link]

-

Debets, M. F. et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry – A European Journal. [Link]

-

Debets, M. F. et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. SciSpace. [Link]

-

Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs Website. [Link]

-

Yang, Y. et al. (2022). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. Communications Biology. [Link]

-

Abularrage, N. S. et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications (RSC Publishing). [Link]

-

van der Vliet, K. et al. (2022). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. [Link]

-

Wu, D. et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews (RSC Publishing). [Link]

-

Abularrage, N. S. et al. (2023). Bioorthogonal 4 H -Pyrazole “Click” Reagents. ResearchGate. [Link]

-

Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim Website. [Link]

-

Iriepa, I. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

-

Gaikwad, N. D. et al. (2021). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. ResearchGate. [Link]

-

Iriepa, I. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

-

Doseděl, M. et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. [Link]

-

Kiran, G. et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. [Link]

-

Al-Warhi, T. et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. [Link]

-

Al-Ghorbani, M. et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. [Link]

-

El-Metwaly, A. M. et al. (2023). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. ResearchGate. [Link]

-

Smith, J. M. et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

Rojas, J. et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjptonline.org [rjptonline.org]

- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. interchim.fr [interchim.fr]

- 9. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules | bioRxiv [biorxiv.org]

- 12. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 14. benchchem.com [benchchem.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. scispace.com [scispace.com]

- 17. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: High-Efficiency Enzyme Immobilization via Azido-Functionalized Pyrazole "Click" Chemistry

Executive Summary

The immobilization of enzymes onto solid supports is a cornerstone of industrial biocatalysis, offering enhanced stability, easy recovery, and continuous processing capabilities.[1] Traditional methods (adsorption, glutaraldehyde cross-linking) often suffer from leaching, random orientation, or active site deactivation.

This guide details a precision immobilization protocol using azido-functionalized pyrazoles . This approach leverages the bio-orthogonal specificity of "Click Chemistry" (specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) while utilizing the unique structural properties of the pyrazole scaffold. The pyrazole ring acts as a rigid, chemically stable spacer that modulates the microenvironment between the support and the enzyme, reducing steric hindrance and preserving catalytic turnover numbers (

Scientific Rationale & Mechanism

Why Azido-Functionalized Pyrazoles?

While aliphatic azides are common in click chemistry, incorporating the azide group onto a pyrazole scaffold offers distinct advantages for enzyme immobilization:

-

Structural Rigidity: The aromatic pyrazole ring restricts the conformational freedom of the linker. This prevents the "flopping" of the enzyme onto the support surface, which often leads to denaturation or active-site occlusion.

-

Electronic Tunability: The dipole moment of the pyrazole ring can improve the solvation of the linker in aqueous buffers, reducing non-specific hydrophobic interactions that cause protein aggregation.

-

Bio-Orthogonality: The azide group (-N

) is inert to most biological functional groups (amines, thiols, carboxyls), ensuring that the immobilization reaction is site-specific and does not cross-react with the enzyme's active site residues.

The Immobilization Logic

The system relies on a two-component assembly:

-

The Solid Support: Functionalized with the azido-pyrazole linker.

-

The Enzyme: Modified with a terminal alkyne tag (via NHS-ester chemistry or metabolic incorporation).

The Cu(I)-catalyzed reaction forms a 1,2,3-triazole linkage, fusing the pyrazole to the enzyme. This bond is virtually unbreakable under physiological conditions, ensuring zero leaching.

Workflow Visualization

The following diagram outlines the critical path from support activation to the final biocatalyst assembly.

Figure 1: Strategic workflow for assembling the azido-pyrazole immobilized biocatalyst. Phase 1 and 2 can be performed in parallel.

Detailed Experimental Protocols

Phase 1: Preparation of Azido-Pyrazole Functionalized Support

Target: Functionalize Magnetic Nanoparticles (MNPs) or Silica Gel with 1-(3-triethoxysilylpropyl)-4-azidopyrazole.

Materials:

-

Silica support (e.g., MCM-41 or commercial MNPs).

-

Azido-pyrazole silane precursor (Custom synthesis or commercial source).

-

Anhydrous Toluene.

-

Argon atmosphere.

Protocol:

-

Activation: Dry the silica support (1.0 g) at 120°C under vacuum for 4 hours to remove physisorbed water while retaining surface silanols.

-

Silanization: Suspend the dried support in 20 mL anhydrous toluene under Argon.

-

Addition: Add 1.0 mmol of the azido-pyrazole silane dropwise.

-

Reflux: Heat to reflux (110°C) with gentle stirring for 12–16 hours. Note: Vigorous stirring can pulverize silica beads; use an overhead stirrer if possible.

-

Washing: Cool to room temperature. Filter/magnetically separate the solids. Wash extensively: Toluene (2x)

Ethanol (2x) -

Curing: Dry the functionalized support at 60°C vacuum overnight to cross-link the silane layer.

-

Validation: Analyze via FTIR. Look for the characteristic Azide peak at ~2100 cm⁻¹ and Pyrazole C=N stretches at ~1580 cm⁻¹ .

Phase 2: Alkyne-Tagging of the Target Enzyme

Target: Install terminal alkyne handles on surface Lysine residues without compromising the active site.

Materials:

-

Target Enzyme (purity >90%).

-

NHS-PEG4-Alkyne (PEG spacer improves solubility).

-

Coupling Buffer: 100 mM Sodium Phosphate, pH 8.0.

-

Purification: PD-10 Desalting Column or Dialysis cassette.

Protocol:

-

Buffer Exchange: Ensure the enzyme is in amine-free buffer (Phosphate or HEPES, pH 8.0). Avoid Tris or Glycine.

-

Reaction: Dissolve NHS-PEG4-Alkyne in dry DMSO. Add to the enzyme solution (1–5 mg/mL) at a molar excess of 10:1 (Reagent:Enzyme).

-

Expert Tip: Keep DMSO concentration <5% (v/v) to prevent denaturation.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) or 4 hours at 4°C with gentle rocking.

-

Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

-

Purification: Immediately desalt the enzyme into the "Click Buffer" (100 mM Potassium Phosphate, pH 7.0) to remove excess reagent and hydrolysis byproducts.

Phase 3: The "Click" Immobilization

Target: Covalent attachment via CuAAC.

Reagents:

-

Azido-Pyrazole Support (from Phase 1).[2]

-

Alkyne-Enzyme (from Phase 2).

-

Catalyst Mix: CuSO

(1 mM) + THPTA Ligand (5 mM) + Sodium Ascorbate (5 mM). -

Note: THPTA is crucial to protect the enzyme from Cu-induced oxidation.

Protocol:

-

Suspension: Suspend 100 mg of Azido-Pyrazole support in 4 mL of Click Buffer.

-

Enzyme Addition: Add the Alkyne-Enzyme solution (target loading: 10–50 mg protein/g support).

-

Catalyst Activation: Premix CuSO

and THPTA. Add Sodium Ascorbate last to reduce Cu(II) to Cu(I). The solution should remain clear. -

Injection: Add the catalyst mix to the enzyme/support suspension.

-

Reaction: Rotate end-over-end for 1–2 hours at RT in the dark (exclude oxygen if possible by flushing headspace with Argon).

-

Washing (Critical):

-

Wash 3x with Click Buffer + 10 mM EDTA (to chelate and remove Copper).

-

Wash 3x with Assay Buffer.

-

-

Storage: Store at 4°C. Do not freeze.

Data Analysis & Validation

Quantitative Metrics

Summarize your immobilization efficiency using the following table structure:

| Metric | Formula | Acceptance Criteria |

| Immobilization Yield (%) | > 85% | |

| Activity Recovery (%) | > 60% (Excellent > 80%) | |

| Specific Activity | Units / mg of immobilized protein | Comparable to free enzyme |

| Leaching Factor | Activity in supernatant after 24h incubation | < 1% |

Mechanistic Diagram: The Click Interface

The following diagram illustrates the chemical connectivity at the surface.

Figure 2: Schematic of the chemical interface. The rigid pyrazole spacer is the key differentiator from standard alkyl-azide linkers.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Activity Recovery | Copper toxicity | Increase THPTA concentration; Ensure thorough EDTA washing. |